molecular formula C11H8BrN3OS B13694442 N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide

N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide

Cat. No.: B13694442
M. Wt: 310.17 g/mol
InChI Key: JLVXSKPOMLGOTI-UHFFFAOYSA-N
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Description

N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide is a chemical compound with the molecular formula C10H8BrN3OS. It is characterized by the presence of a thiazole ring substituted with a bromine atom and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide typically involves the condensation of 2-bromo-5-thiazolecarboxaldehyde with benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromine atom in the thiazole ring plays a crucial role in its reactivity and binding affinity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

  • N’-[(2-Chloro-5-thiazolyl)methylene]benzohydrazide
  • N’-[(2-Fluoro-5-thiazolyl)methylene]benzohydrazide
  • N’-[(2-Iodo-5-thiazolyl)methylene]benzohydrazide

Comparison: N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits different chemical and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8BrN3OS

Molecular Weight

310.17 g/mol

IUPAC Name

N-[(2-bromo-1,3-thiazol-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C11H8BrN3OS/c12-11-13-6-9(17-11)7-14-15-10(16)8-4-2-1-3-5-8/h1-7H,(H,15,16)

InChI Key

JLVXSKPOMLGOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CN=C(S2)Br

Origin of Product

United States

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